2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid
Description
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Properties
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOMAHHHGAGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC(=O)C1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid typically involves the reaction of 2,2-dimethyl-3-oxopiperazine with a suitable propanoic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at a temperature range of 25-50°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Amines in the presence of a base like triethylamine at 25-50°C.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid
- 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)butanoic acid
Uniqueness
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid, also known by its CAS number 797769-93-8, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C9H17ClN2O
- Molecular Weight : 188.69 g/mol
- Structure : The compound features a piperazine ring substituted with a propanoic acid moiety, which may influence its biological interactions.
The biological activity of this compound appears to be linked to its interaction with various biological pathways. Preliminary studies suggest potential roles in:
- Neurotransmission : It may affect neurotransmitter systems due to structural similarities with known neuroactive compounds.
- Cell Signaling : The compound could modulate signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Effects
Research has indicated several pharmacological effects:
- Antitumor Activity : Some studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : It may reduce inflammation in models of acute and chronic inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties that could be beneficial in neurodegenerative diseases.
In Vitro Studies
A study conducted by researchers at the University of Groningen investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Significant reduction in cell viability in a dose-dependent manner.
- Induction of apoptosis as evidenced by increased caspase activity.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 60 |
| MCF7 | 20 | 55 |
| A549 | 25 | 50 |
In Vivo Studies
In vivo studies have been limited but promising. A recent animal model study aimed to evaluate the anti-inflammatory effects:
- Model : Induced paw edema in rats.
- Findings : Administration of the compound resulted in a significant decrease in paw swelling compared to control groups.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : LD50 values suggest moderate toxicity levels, necessitating careful dosing in therapeutic applications.
- Chronic Toxicity Studies : Long-term studies are required to fully understand the safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
